3,4-Dichloroisothiazole-5-carboxylic acid

Description

3,4-Dichloroisothiazole-5-carboxylic acid (CAS: 18480-53-0; molecular formula: C₄HCl₂NO₂S) is a heterocyclic compound with a chlorinated isothiazole backbone and a carboxylic acid functional group. It serves as a critical precursor in synthesizing agrochemicals, particularly fungicides. Its derivatives, such as isotianil (a systemic acquired resistance inducer), exhibit broad-spectrum antifungal activity and have been commercialized to combat plant pathogens like Alternaria solani and Sclerotinia sclerotiorum . The compound’s reactivity, especially at the 5-carboxylic acid position, enables diverse derivatization into amides, esters, and strobilurin analogs, which are pivotal in modern fungicide development .

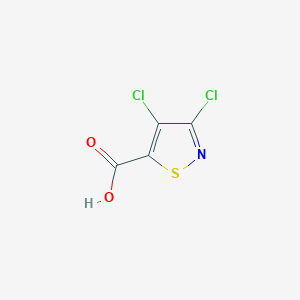

Structure

2D Structure

Propriétés

IUPAC Name |

3,4-dichloro-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)10-7-3(1)6/h(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZKNCJWLIWCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041467 | |

| Record name | 3,4-Dichloro-5-isothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18480-53-0 | |

| Record name | 3,4-Dichloro-5-isothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18480-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-5-isothiazolecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018480530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloro-5-isothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloroisothiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLORO-5-ISOTHIAZOLECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7254T4E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,4-Dichloroisothiazole-5-carboxylic acid involves the oxidation of isothiazole compounds. The process typically includes reacting the isothiazole compound with an oxidizing agent to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to optimize the production process .

Analyse Des Réactions Chimiques

Hydrolysis of 5-Cyano Precursor

The carboxylic acid derivative is synthesized through acidic hydrolysis of 5-cyano-3,4-dichloroisothiazole. This reaction proceeds via nitrile group conversion under aqueous acidic conditions, yielding the carboxylic acid functionality .

Key Data:

-

Starting Material: 5-Cyano-3,4-dichloroisothiazole (melting point: 83.5–85.0°C)

-

Reagents: Concentrated HCl or H₂SO₄

-

Product Purity: Confirmed via elemental analysis and IR spectroscopy .

Amidation via Carbodiimide Coupling

The carboxylic acid undergoes amidation with primary or secondary amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) . This method is widely employed to synthesize antifungal amide derivatives.

Typical Procedure :

| Component | Quantity/Details |

|---|---|

| 3,4-Dichloroisothiazole-5-carboxylic acid | 0.99 g (5 mmol) |

| Solvent | Anhydrous CH₂Cl₂ (50 mL) |

| Coupling Agents | EDCI (1.15 g, 6 mmol), HOBt (0.81 g, 6 mmol) |

| Amine | Intermediate 5 (5 mmol) |

| Reaction Conditions | Stirred at room temperature for 12 h |

Outcome:

Esterification and Reduction Pathways

The acid can be esterified to methyl or ethyl esters, which serve as intermediates for further functionalization :

Stepwise Synthesis :

-

Esterification:

-

Reagents: SOCl₂ in methanol

-

Product: Methyl 3,4-dichloroisothiazole-5-carboxylate

-

-

Reduction:

-

Reagents: NaBH₄ in methanol at −30°C

-

Product: Corresponding alcohol (subsequent oxidation with PCC yields aldehydes).

-

Applications:

-

Aldehyde intermediates are pivotal for constructing Schiff base derivatives with enhanced bioactivity .

Acid Chloride Derivatization

Conversion to the acid chloride enables nucleophilic acyl substitution reactions:

Procedure :

-

Reagents: SOCl₂ with catalytic DMF

-

Conditions: 25°C, 2 h

-

Key Derivatives:

-

Acyl azides (for Curtius rearrangement)

-

Anhydrides (for polymer synthesis)

-

Applications De Recherche Scientifique

Fungicidal Activity

One of the primary applications of 3,4-Dichloroisothiazole-5-carboxylic acid is its use as a fungicide. Research has shown that derivatives of this compound exhibit significant fungicidal activity against various plant pathogens. A study synthesized several strobilurin analogs based on 3,4-dichloroisothiazole structures. Among these, compound 8d demonstrated superior efficacy against Sphaerotheca fuliginea and Pseudoperonospora cubensis, outperforming established fungicides like azoxystrobin and trifloxystrobin in field trials .

Case Study: Efficacy Against Plant Pathogens

In a controlled study, various concentrations of compound 8d were tested against fungal pathogens. The results indicated:

| Pathogen | Compound | Concentration (μg/mL) | Efficacy (%) |

|---|---|---|---|

| Sphaerotheca fuliginea | 8d EC | 0.20 | 78.62 ± 4.38 |

| Commercial Standard | Azoxystrobin SC | 12.5 | 70.19 ± 2.91 |

| Commercial Standard | Trifloxystrobin WG | 12.5 | 68.02 ± 5.58 |

These findings underscore the potential of this compound as a candidate for developing new fungicides with broad-spectrum efficacy .

Plant Growth Regulation

Beyond fungicidal properties, this compound also serves as a plant growth regulator. Its derivatives have been explored for their ability to activate systemic acquired resistance in plants, enhancing their defense mechanisms against a wide range of pathogens .

Synthesis Process Overview

- Formation of Isothiazole: React cyanide with carbon disulfide and chlorine.

- Hydrolysis: Subject the resulting isothiazole to alkaline conditions to yield the carboxylic acid.

This method not only provides an efficient route to synthesize the compound but also allows for modifications that can enhance its biological activity .

Market Insights

The global market for this compound is projected to grow significantly due to increasing demand in agricultural applications. The compound's effectiveness as both a fungicide and growth regulator positions it favorably within the agrochemical sector .

Mécanisme D'action

The mechanism of action of 3,4-Dichloroisothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can induce systemic acquired resistance (SAR) in plants, enhancing their resistance to pathogen attacks . Additionally, it exhibits antifungal activity by targeting the oxysterol-binding protein, disrupting fungal cell membrane integrity and function .

Comparaison Avec Des Composés Similaires

Key Differentiators :

- Derivatives of this compound often surpass commercial fungicides in potency. For example, compound 6s (EC₅₀ = 7.84 mg/L) is ~24× more effective than oxathiapiprolin against Alternaria solani .

- Isotianil’s hydrolytic metabolite (This compound ) contributes to residual activity, whereas azoxystrobin degrades into less active metabolites .

Hydrolysis and Stability

This compound is a hydrolysis product of isotianil, with a half-life of 4.8 hours to 3.2 days depending on pH and temperature . This stability contrasts with strobilurins like azoxystrobin, which photodegrade rapidly under UV light, limiting field persistence .

Activité Biologique

3,4-Dichloroisothiazole-5-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article reviews its synthesis, biological activity, and potential applications based on various research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. For instance, methods utilizing oxidative cyclization have been reported, which efficiently form the isothiazole ring structure through reactions involving thiocyanates and other reagents .

Biological Activity Overview

The compound exhibits a broad spectrum of biological activities, including:

- Fungicidal Activity : It has shown significant efficacy against various plant pathogens.

- Insecticidal Properties : Some derivatives have been developed as insecticides.

- Potential Medicinal Uses : There is ongoing research into its effects on human health, particularly its role in activating plant defense mechanisms.

Fungicidal Activity

Research indicates that this compound and its derivatives possess strong fungicidal properties. A study demonstrated that several synthesized compounds based on this structure exhibited superior activity against pathogens like Sphaerotheca fuliginea and Pseudoperonospora cubensis, outperforming commercial fungicides such as azoxystrobin and trifloxystrobin .

Case Studies and Research Findings

- Field Trials : In field experiments, compound 8d derived from 3,4-dichloroisothiazole demonstrated an efficacy of 78.62% against S. fuliginea, significantly higher than the commercial standard of 70.19% for azoxystrobin .

- In Vitro Assays : Compounds synthesized from this acid showed high inhibition rates against various fungi at low concentrations:

Table of Efficacy Against Plant Pathogens

| Compound | Efficacy (%) | Pathogen |

|---|---|---|

| 8d | 78.62 | Sphaerotheca fuliginea |

| Azoxystrobin | 70.19 | Sphaerotheca fuliginea |

| 6a | >90 | Erysiphe graminis |

| Trifloxystrobin | 95 | Erysiphe graminis |

Hydrolysis Kinetics

The hydrolysis kinetics of this compound indicate that it follows first-order kinetics with half-lives ranging from 4.8 hours to 3.2 days , depending on pH levels (4, 7, and 9) and temperature (25°C to 50°C) . This information is crucial for understanding the stability and environmental impact of the compound.

Q & A

Q. What are the established synthetic routes for 3,4-dichloroisothiazole-5-carboxylic acid?

The compound is typically synthesized via reactive intermediates such as 3,4-dichloroisothiazole-5-carbonitrile, which can be prepared from succinonitrile, sulfur, and chlorine gas under solvent-free conditions to minimize environmental hazards . Further hydrolysis of the nitrile group yields the carboxylic acid derivative. Alternative methods involve converting the carboxylic acid to its Weinreb amide (using N,O-dimethylhydroxylamine hydrochloride) for subsequent Grignard reactions to synthesize ketone intermediates .

Q. How is this compound characterized for purity and structural confirmation?

Standard characterization includes:

Q. What are the key applications of this compound in agrochemical research?

It serves as a precursor for fungicides like isotianil (via this compound 2-cyanoanilide) and strobilurin analogs. Derivatives exhibit potent activity against Alternaria solani (EC = 0.22–8.92 mg/L) and Sclerotinia sclerotiorum (EC = 0.22–7.84 mg/L), outperforming commercial fungicides like oxathiapiprolin .

Advanced Research Questions

Q. How can synthetic yields be optimized during acylation or esterification of this compound?

Methodological improvements include:

- Activation of Carboxylic Acid : Use of carbodiimide reagents (e.g., EDCI) with HOBt to form reactive intermediates for amide/ester synthesis .

- Temperature Control : Maintaining reactions at −30°C during Grignard additions to prevent side reactions .

- Solvent Selection : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reactivity and purity .

Q. How do structural modifications of this compound impact bioactivity?

- Amide Derivatives : Substitution with tert-butyl piperidine or pyridinyl groups enhances fungicidal activity (e.g., compound 6u shows EC = 0.22 mg/L against S. sclerotiorum) .

- Thiazole Hybrids : Conjugation with thiazole rings improves systemic acquired resistance (SAR) in plants, with some derivatives inducing 42.92% anti-TMV activity at 100 μg/mL .

- Electron-Withdrawing Groups : Additional chlorine or cyano groups increase electrophilicity, enhancing binding to fungal target proteins .

Q. How can contradictions in fungicidal activity data between in vitro and in vivo assays be resolved?

- Bioassay Standardization : Ensure consistent spore concentrations (e.g., 1×10 spores/mL) and incubation times (48–72 hours) across studies .

- Formulation Adjustments : Use adjuvants (e.g., Tween-80) to improve compound solubility and bioavailability in vivo .

- Metabolic Stability Testing : Evaluate degradation pathways (e.g., hydrolysis of ester groups) that may reduce efficacy in planta .

Q. What analytical techniques are critical for resolving isothiazole degradation products?

- High-Resolution Mass Spectrometry (HRMS) : Identifies metabolites like 3,4-dichloroisothiazole-5-carbonyl chloride (m/z 198.93) .

- HPLC-PDA : Monitors hydrolysis products (e.g., free carboxylic acid) under acidic/basic conditions .

- X-ray Crystallography : Confirms structural integrity of intermediates (e.g., crystal structure of compound 6j ) .

Methodological Resources

Q. Table 1: Key Fungicidal Activities of Derivatives

| Derivative | Target Pathogen | EC (mg/L) | Reference |

|---|---|---|---|

| Compound 6b | Sclerotinia sclerotiorum | 0.22 | |

| Compound 6c | S. sclerotiorum | 0.53 | |

| Compound 6o | Alternaria solani | 8.92 | |

| Oxathiapiprolin | A. solani | 296.60 |

Q. Table 2: Optimal Reaction Conditions for Acylation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −30°C to 0°C | Prevents decomposition |

| Catalyst | EDCI/HOBt | 85–92% yield |

| Solvent | Anhydrous THF | Enhances purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.